molecular formula C13H11N3O5 B182929 N-(4-Methoxyphenyl)-2,4-dinitroaniline CAS No. 967-35-1

N-(4-Methoxyphenyl)-2,4-dinitroaniline

Cat. No.: B182929
CAS No.: 967-35-1
M. Wt: 289.24 g/mol
InChI Key: CXYDBMSOXLXDAC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline Derivatives: The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline typically begins with the nitration of aniline derivatives

    Methoxylation: The next step involves the methoxylation of the phenyl ring. This can be achieved through the reaction of the nitrated aniline derivative with methanol in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the methoxylated aniline derivative with 2,4-dinitrochlorobenzene under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-2,4-dinitroaniline can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, particularly the reduction of nitro groups to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of palladium or platinum catalysts are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

Chemistry:

    Synthesis of Dyes: N-(4-Methoxyphenyl)-2,4-dinitroaniline is used as an intermediate in the synthesis of azo dyes and other colorants.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Derivatives of this compound are explored for their potential as therapeutic agents.

Industry:

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

    Material Science: this compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)-2-nitroaniline: This compound has a similar structure but with only one nitro group.

    N-(4-Methoxyphenyl)-4-nitroaniline: Another similar compound with a different position of the nitro group.

    N-(4-Methoxyphenyl)-2,4-diaminoaniline: This compound has amino groups instead of nitro groups.

Uniqueness: N-(4-Methoxyphenyl)-2,4-dinitroaniline is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity. The methoxy group also contributes to its unique characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDBMSOXLXDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914384
Record name N-(4-Methoxyphenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

967-35-1
Record name NSC92801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITRO-4'-METHOXYDIPHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.43 g of 4-(2,4-dinitroanilino)phenol, 500 mg of potassium carbonate and 0.32 ml of methyl iodide were stirred in 5 ml of N,N-dimethylformamide for 2 days at 20° C. The mixture was poured onto water, extracted three times with ethyl acetate, the extracts were dried on sodium sulfate, concentrated by evaporation in a vacuum, and the residue was chromatographed on silica gel.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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